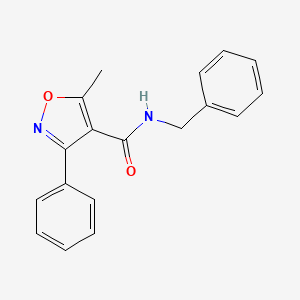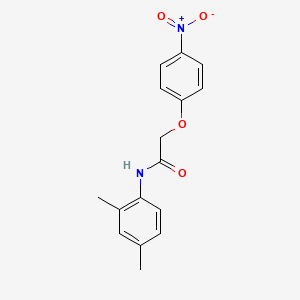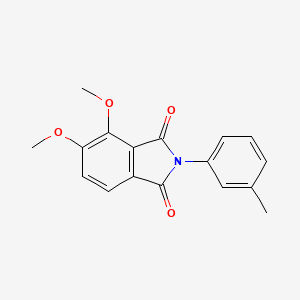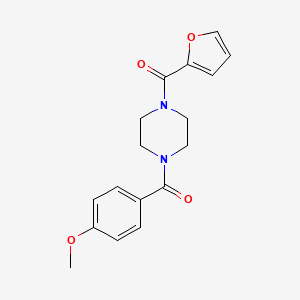![molecular formula C17H17NO4 B6141604 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B6141604.png)
4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid, commonly known as DMPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a nonsteroidal anti-inflammatory drug (NSAID) that is used for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. DMPA is also being studied for its potential use in cancer treatment and prevention.
Mecanismo De Acción
DMPA works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By inhibiting COX, DMPA reduces inflammation and pain. DMPA also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
DMPA has been shown to have a number of biochemical and physiological effects. It reduces inflammation and pain by inhibiting the production of prostaglandins. It also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. DMPA has been shown to have a good safety profile and is well-tolerated by patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMPA in lab experiments is that it has a well-established mechanism of action. It is also relatively easy to synthesize and has a good safety profile. However, one limitation is that it may not be effective in all types of cancer. It is also important to note that DMPA is a drug and therefore may have off-target effects that need to be taken into consideration when designing experiments.
Direcciones Futuras
There are several future directions for the study of DMPA. One area of research is the development of more potent and selective COX inhibitors. Another area of research is the development of DMPA derivatives that are more effective in cancer treatment and prevention. Additionally, the use of DMPA in combination with other drugs for the treatment of cancer is an area of active research. Finally, the development of targeted drug delivery systems for DMPA could improve its efficacy and reduce off-target effects.
Conclusion:
In conclusion, DMPA is a chemical compound that has gained significant attention in the field of scientific research. It has been extensively studied for its anti-inflammatory properties and its potential use in cancer treatment and prevention. DMPA works by inhibiting the enzyme cyclooxygenase, which is responsible for the production of prostaglandins. It also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. DMPA has a good safety profile and is relatively easy to synthesize. There are several future directions for the study of DMPA, including the development of more potent and selective COX inhibitors and the development of targeted drug delivery systems.
Métodos De Síntesis
The synthesis of DMPA involves the reaction of 3,4-dimethylphenol with acetic anhydride to form 3,4-dimethylphenyl acetate. The resulting product is then reacted with 4-aminobenzoic acid to produce DMPA. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
DMPA has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the production of prostaglandins, which are responsible for causing inflammation in the body. DMPA has also been studied for its potential use in cancer treatment and prevention. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
4-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-11-3-8-15(9-12(11)2)22-10-16(19)18-14-6-4-13(5-7-14)17(20)21/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVWQZRXIFHYPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-ethyl-2-(2-furyl)-1,3-dioxan-5-yl]methanol](/img/structure/B6141523.png)
![1-{[2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B6141529.png)
![2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6141545.png)
![ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate](/img/structure/B6141552.png)
![N-[4-(hydrazinosulfonyl)benzyl]acetamide](/img/structure/B6141571.png)


![2-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid](/img/structure/B6141596.png)
![2-amino-1-(2-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B6141597.png)

![1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B6141605.png)

![N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B6141616.png)
